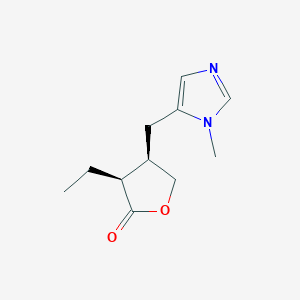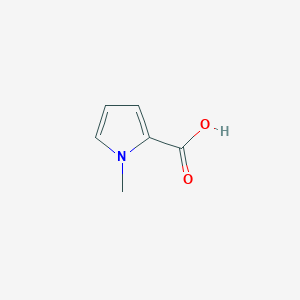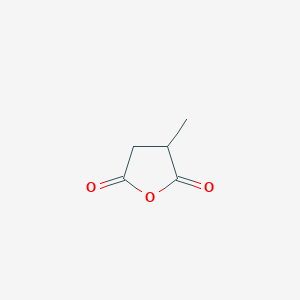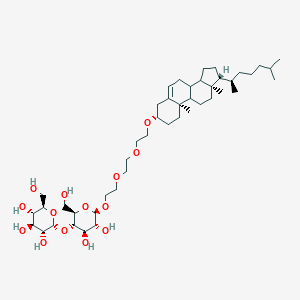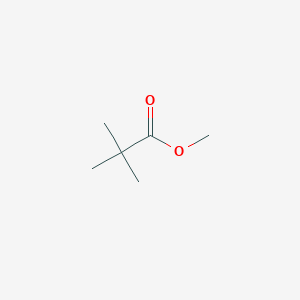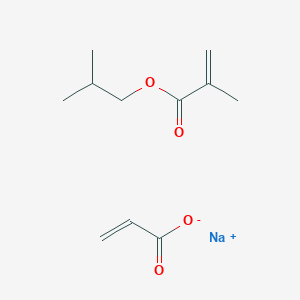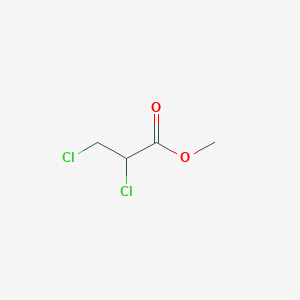
Methyl 2,3-dichloropropionate
説明
Methyl 2,3-dichloropropionate is a chemical compound that is related to various research areas, including soil fumigation, synthetic chemistry, and molecular dynamics. It is structurally similar to compounds such as 1,3-dichloropropene, which has been studied as a soil disinfectant alternative to methyl bromide for managing nematodes, soil-borne diseases, and weeds in crops like ginger in China .
Synthesis Analysis
The synthesis of compounds structurally related to methyl 2,3-dichloropropionate involves various chemical reactions. For instance, the reaction of 2,3-dichloropropene with carbonyl compounds in the presence of lithium powder and DTBB catalyst leads to methylenic 1,4-diols through a Barbier-type process. These diols can be cyclized under acidic conditions to yield substituted methylenic tetrahydrofurans . Additionally, methyl 2-chloro-2-cyclopropylidenacetate, which shares a similar dichloroalkyl moiety, reacts with bidentate nucleophiles to form spirocyclopropane anellated heterocyclic carboxylates .
Molecular Structure Analysis
Molecular dynamics simulations have been used to study the complex formation between methyl (R)/(S)-2-chloropropionate and heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin, revealing the geometry and conformations of the complexes . Crystallographic studies have provided detailed insights into the molecular structures of related compounds, such as methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which has a monoclinic space group and exhibits intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical behavior of compounds similar to methyl 2,3-dichloropropionate includes various reactions. For example, methyl 3-hydroxy-2,2-dimethylpropionate was synthesized from an aldehyde precursor using chlorine and sodium hydroxide . Methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, was synthesized by nitrosation oximation of substituted malonic esters . The crystal structure of methyl 2,6-dichloro-2,6-dideoxy-3,4-O-isopropylidene-α-D-altropyranoside, another related compound, was determined to be close to a skew-boat conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to methyl 2,3-dichloropropionate can be inferred from studies on similar substances. For instance, the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on plants like oat and wheat have been investigated, showing that it functions as an auxin antagonist and affects root growth . The crystal structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one provides insights into the stacking interactions that may influence the compound's physical properties .
科学的研究の応用
“Methyl 2,3-dichloropropionate” is a chemical compound with the formula ClCH₂CH (Cl)COOCH₃ . It has a molar mass of 157 g/mol . This compound is used in organic synthesis , specifically as a reagent in the synthesis of carboxylic acid derivatives .
It’s also mentioned that “Methyl 2,3-dichloropropionate” can be used to produce 2-chloro-acrylic acid methyl ester at heating . This suggests its potential use in the field of polymer chemistry, where acrylic acid derivatives are commonly used in the production of polymers and copolymers.
-
Organic Synthesis
-
Polymer Chemistry
-
Pharmaceutical Intermediate
Safety And Hazards
Methyl 2,3-dichloropropionate is considered hazardous. It causes severe skin burns and eye damage . It is also suspected of causing genetic defects . It is a combustible liquid . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 2,3-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMODDLBXETIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884004 | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichloropropionate | |
CAS RN |
3674-09-7 | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dichloropropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-dichloropropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dichloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



